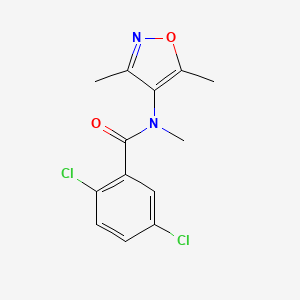
3-Methylsulfanyl-1-(oxan-4-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylsulfanyl-1-(oxan-4-yl)pyrrolidin-2-one, also known as MSOP, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of pyrrolidin-2-one derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
3-Methylsulfanyl-1-(oxan-4-yl)pyrrolidin-2-one acts as a selective antagonist of the glycine receptor by binding to the receptor and blocking the action of glycine, which is an endogenous ligand of the receptor. This results in a decrease in inhibitory neurotransmission in the central nervous system. 3-Methylsulfanyl-1-(oxan-4-yl)pyrrolidin-2-one also enhances the activity of the GABA receptor by binding to a specific site on the receptor and increasing its sensitivity to GABA, which results in an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
3-Methylsulfanyl-1-(oxan-4-yl)pyrrolidin-2-one has been found to have various biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of sensory processing. 3-Methylsulfanyl-1-(oxan-4-yl)pyrrolidin-2-one has also been found to have analgesic effects and has been studied for its potential use in the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methylsulfanyl-1-(oxan-4-yl)pyrrolidin-2-one in lab experiments is its selectivity for the glycine receptor, which allows for the specific modulation of inhibitory neurotransmission in the central nervous system. However, one limitation of using 3-Methylsulfanyl-1-(oxan-4-yl)pyrrolidin-2-one is its potential toxicity, which requires careful handling and dosing.
Orientations Futures
There are several future directions for the study of 3-Methylsulfanyl-1-(oxan-4-yl)pyrrolidin-2-one, including the investigation of its potential use in the treatment of chronic pain, the study of its effects on synaptic plasticity and learning and memory, and the development of more selective and potent glycine receptor antagonists. Additionally, the use of 3-Methylsulfanyl-1-(oxan-4-yl)pyrrolidin-2-one in combination with other compounds may provide new insights into the mechanisms of inhibitory neurotransmission and the development of novel treatments for neurological disorders.
Méthodes De Synthèse
3-Methylsulfanyl-1-(oxan-4-yl)pyrrolidin-2-one can be synthesized through a multi-step process, starting with the reaction of 4-hydroxybutanal with methylsulfonyl chloride to form the intermediate 4-(methylsulfonyl)butanal. This intermediate is then reacted with 2-pyrrolidone to form 3-methylsulfanyl-1-(oxan-4-yl)pyrrolidin-2-one.
Applications De Recherche Scientifique
3-Methylsulfanyl-1-(oxan-4-yl)pyrrolidin-2-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the glycine receptor, which is a neurotransmitter receptor that plays a role in inhibitory neurotransmission in the central nervous system. 3-Methylsulfanyl-1-(oxan-4-yl)pyrrolidin-2-one has also been found to enhance the activity of the GABA receptor, which is another neurotransmitter receptor that plays a role in inhibitory neurotransmission.
Propriétés
IUPAC Name |
3-methylsulfanyl-1-(oxan-4-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-14-9-2-5-11(10(9)12)8-3-6-13-7-4-8/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAMFMPELSRANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7585138.png)


![5-[1-(2-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585161.png)
![1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one](/img/structure/B7585180.png)

![N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)
![N-[(2,3-difluorophenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585204.png)
![1-[3-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B7585207.png)
